7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
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Overview
Description
7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a quinoline moiety, a triazolopyrimidine core, and a fluoroaniline substituent. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one typically involves a multi-step process
Preparation of Quinoline Derivative: The quinoline derivative can be synthesized through the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids.
Formation of Triazolopyrimidine Core: The triazolopyrimidine core is formed by cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Introduction of Fluoroaniline Substituent:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts such as p-toluenesulfonic acid .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydrotriazolopyrimidines, and substituted fluoroaniline derivatives .
Scientific Research Applications
7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and quinoline-based molecules, such as:
- 2-(3,4-Dihydro-1(2H)-quinolinyl)-2-oxoethyl 2-methylphenyl ether
- 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
- Multipurpose [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials
Uniqueness
The uniqueness of 7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluoroaniline substituent enhances its binding affinity to molecular targets, while the triazolopyrimidine core provides stability and versatility in chemical modifications .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(4-fluoroanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2/c23-16-7-9-17(10-8-16)24-19-11-13-28-21(25-19)26-29(22(28)31)14-20(30)27-12-3-5-15-4-1-2-6-18(15)27/h1-2,4,6-11,13H,3,5,12,14H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBJSFHPZVTWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)N4C=CC(=NC4=N3)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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